molecular formula C12H24N2O2 B1529542 (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1279894-20-0

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1529542
CAS No.: 1279894-20-0
M. Wt: 228.33 g/mol
InChI Key: FWTHDJLHNCEJBW-VHSXEESVSA-N
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Description

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a methyl group at the 4-position, and a methylamino substituent at the 3-position. The stereochemistry (3S,4S) is critical for its interactions with biological targets, as evidenced by its use in enantioselective syntheses .

Properties

IUPAC Name

tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHDJLHNCEJBW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Methylamino Group: The methylamino group is introduced through nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. It serves as a building block in the synthesis of various pharmacologically active compounds, including:

  • Neurotransmitter Modulators : Its piperidine structure is conducive for modifications that enhance neurotransmitter activity, particularly in the central nervous system.
  • Analgesics and Antidepressants : Research indicates that derivatives of this compound may exhibit analgesic and antidepressant properties, making them candidates for further pharmacological studies.

2. Case Study: Synthesis of Analgesic Compounds

A notable study involved the synthesis of a series of analgesic agents using (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester as a precursor. The study demonstrated that modifications at the nitrogen atom significantly influenced the analgesic activity and potency of the resulting compounds.

Biochemical Applications

1. Protein Degradation

Recent research has highlighted the utility of this compound in developing protein degraders. These molecules can selectively target specific proteins for degradation, offering a novel approach to treating diseases caused by protein misfolding or overexpression.

  • Example Application : The compound has been used in the design of heterobifunctional molecules that link target proteins to E3 ligases, facilitating their ubiquitination and subsequent degradation.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryBuilding block for drug synthesisSynthesis of analgesics and antidepressants
Biochemical ResearchDevelopment of protein degradersTargeted protein degradation studies
NeuropharmacologyModulation of neurotransmitter systemsInvestigated for effects on central nervous system activity

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl carbamate group is a common motif in piperidine derivatives, serving as a protective group for amines. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Reference ID
(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester 3-methylamino, 4-methyl C12H24N2O2 Chiral centers at 3S and 4S; Boc-protected amine
(3R,4S)-rel-3-Hydroxy-4-methylpiperidine-1-carboxylate tert-butyl ester 3-hydroxy, 4-methyl C12H21NO3 Stereochemical inversion at 3-position; hydroxyl vs. methylamino group
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 4-(peptidic side chain) C16H29N3O3 Amino acid side chain; potential for peptide coupling
3-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(pyrimidinylsulfanyl) C15H23N3O2S Sulfur-containing heterocyclic substituent; altered electronic properties
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) C16H29NO2 Aliphatic side chain; lipophilic modification
Key Observations:
  • Stereochemistry : The (3S,4S) configuration distinguishes the target compound from diastereomers like (3R,4S)-hydroxy derivatives, which exhibit different hydrogen-bonding capabilities and solubility profiles .
  • Functional Groups: Replacement of the methylamino group with hydroxyl (as in ) or pyrimidinylsulfanyl (as in ) alters reactivity. For example, hydroxyl groups enhance polarity, while sulfur-containing groups increase metabolic stability.

Physicochemical Properties

  • Crystallography: The hydrochloride salt of a related compound, (3S,4S)-4,5-O-cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid, crystallizes in the monoclinic P1211 space group with a hydrogen-bonding network involving Cl⁻ ions . This suggests that the target compound may exhibit similar crystalline behavior, though its melting point and stability would depend on substituent interactions.
  • Thermal Stability : Boc-protected derivatives generally decompose above 150°C, consistent with tert-butyl ester degradation pathways .

Biological Activity

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1279894-20-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Density : Not available
  • LogP : 2.18, indicating moderate lipophilicity which can influence its bioavailability and pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects on various biological targets. The compound is noted for its potential role as a modulator of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the methyl and amino substitutions on the piperidine ring. These modifications can enhance receptor affinity and selectivity. For instance:

  • The presence of a tert-butyl ester group is often associated with increased lipophilicity and improved membrane permeability.
  • Methyl substitutions at specific positions can lead to enhanced binding affinity for target receptors.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that similar piperidine derivatives exhibited inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which could lead to increased neurotransmitter levels in synaptic clefts.
  • Cellular Assays : In vitro assays have shown that compounds structurally related to this compound can significantly affect cell signaling pathways associated with neuroprotection and neuroinflammation.
  • Animal Models : Preclinical studies involving animal models have suggested that piperidine derivatives may possess anxiolytic and antidepressant-like effects when administered at specific dosages.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationIncreased serotonin levels
Enzyme InhibitionInhibition of MAO activity
Anxiolytic EffectsReduced anxiety-like behavior
Antidepressant EffectsImprovement in depressive symptoms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

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